molecular formula C13H12N2 B14134302 (E)-1-Benzyl-2-phenyldiazene CAS No. 4406-67-1

(E)-1-Benzyl-2-phenyldiazene

Cat. No.: B14134302
CAS No.: 4406-67-1
M. Wt: 196.25 g/mol
InChI Key: OFPLKXJFHUIDJF-UHFFFAOYSA-N
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Description

(E)-1-Benzyl-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by a benzyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Benzyl-2-phenyldiazene typically involves the reaction of benzylamine with nitrous acid, followed by a coupling reaction with a phenyl group. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Benzyl-2-phenyldiazene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso compounds.

    Reduction: Reduction reactions typically yield amines.

    Substitution: The diazene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the substituent, but typically involve the use of catalysts and specific solvents.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted diazene derivatives.

Scientific Research Applications

(E)-1-Benzyl-2-phenyldiazene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-Benzyl-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Similar in structure but lacks the benzyl group.

    Benzylideneaniline: Contains a similar diazene group but with different substituents.

Uniqueness

(E)-1-Benzyl-2-phenyldiazene is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

4406-67-1

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

benzyl(phenyl)diazene

InChI

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

OFPLKXJFHUIDJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=NC2=CC=CC=C2

Origin of Product

United States

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